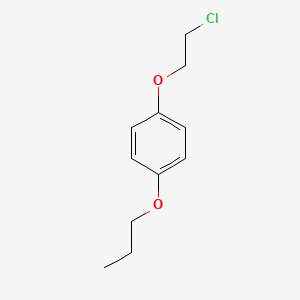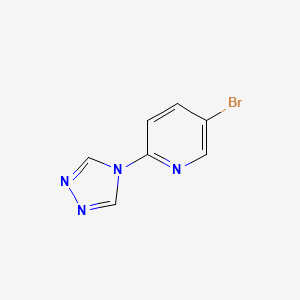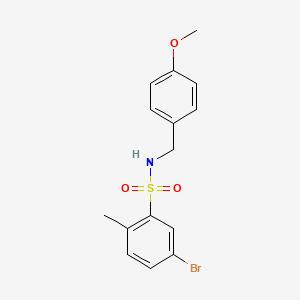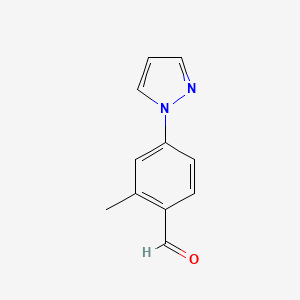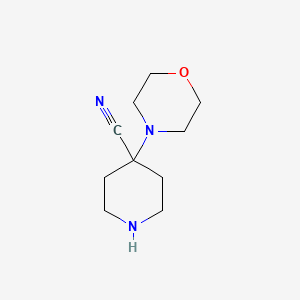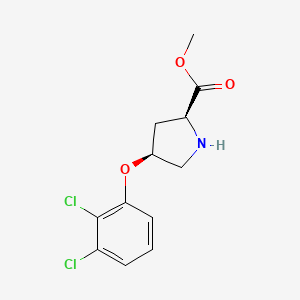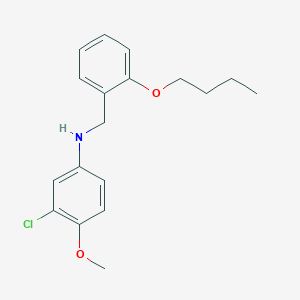
N-(2-Butoxybenzyl)-3-chloro-4-methoxyaniline
Vue d'ensemble
Description
The description of a chemical compound usually includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter) and odor if available.
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from its constituent elements or from other compounds. It includes the reactants, products, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction. The mechanisms of these reactions may also be studied.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, molar mass, and reactivity.Applications De Recherche Scientifique
Palladium-Catalyzed Amination Reactions : The paper by Wolfe and Buchwald (2003) discusses the application of palladium-catalyzed amination in synthesizing compounds like N-Hexyl-2-methyl-4-methoxylaniline. This process is essential in creating various amines, which are pivotal in pharmaceuticals and agrochemicals (Wolfe & Buchwald, 2003).
Chromogenic Chemosensors for Cyanide Detection : Heying et al. (2015) explored compounds such as N-(2,4-dinitrobenzylidene)-4-methoxyaniline for their use as chromogenic chemosensors. These are particularly effective in detecting cyanide, demonstrating potential in environmental monitoring and public safety (Heying et al., 2015).
Synthesis and Characterization of Benzylideneaniline Compounds : Subashini et al. (2021) synthesized and characterized compounds like N-(4-bromobenzylidene)-4-methoxyaniline. Their work includes studying the structural properties and potential applications in nonlinear optics and material science (Subashini et al., 2021).
Bioactive Schiff Base Compounds : Research by Sirajuddin et al. (2013) involves the synthesis of compounds like N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide. These compounds exhibit a range of biological activities, including antimicrobial, antioxidant, and DNA-binding properties, indicating their potential in pharmacology and biochemistry (Sirajuddin et al., 2013).
Antimicrobial Activity of Novel Imidazole Derivatives : Maheta et al. (2012) explored the antimicrobial properties of imidazole derivatives like 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles. Such compounds have shown potential in developing new antimicrobial agents (Maheta et al., 2012).
Stereoselectivity in Beta-Lactam Synthesis : Pérez-Faginas et al. (2007) demonstrated the stereoselective synthesis of beta-lactams using N-(p-methoxybenzyl)-N-(2-chloro)propionyl amino acid derivatives. This research contributes significantly to the field of antibiotic development (Pérez-Faginas et al., 2007).
Safety And Hazards
This involves studying the safety and potential hazards associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.
Orientations Futures
This involves discussing potential future research directions and applications of the compound.
Propriétés
IUPAC Name |
N-[(2-butoxyphenyl)methyl]-3-chloro-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-3-4-11-22-17-8-6-5-7-14(17)13-20-15-9-10-18(21-2)16(19)12-15/h5-10,12,20H,3-4,11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVRHAHZUSYOIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1CNC2=CC(=C(C=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Butoxybenzyl)-3-chloro-4-methoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



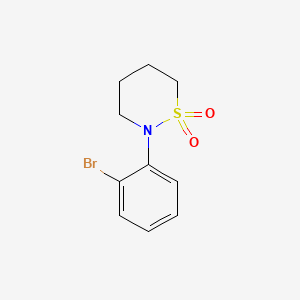
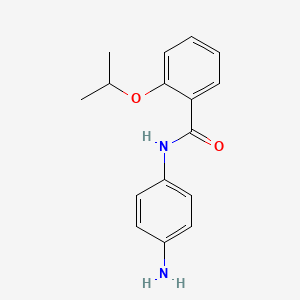
![N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine](/img/structure/B1437492.png)
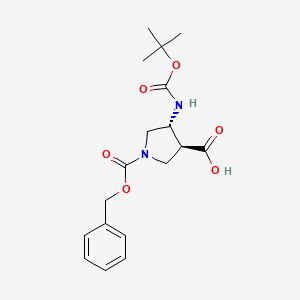
amine](/img/structure/B1437495.png)
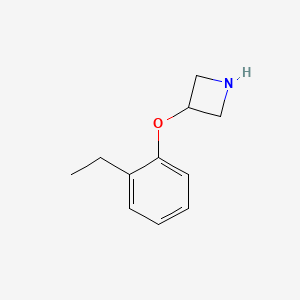
![1-[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B1437497.png)
